molecular formula C12H18N2O2 B13530517 2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine

2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine

Cat. No.: B13530517
M. Wt: 222.28 g/mol
InChI Key: JBYLEWXKQVBIDZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position, a methyl group at the 6-position, and a piperidin-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.

    Attachment of the Piperidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with piperidin-3-ol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the piperidin-3-yloxy group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidin-3-yloxy group can enhance binding affinity and specificity, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the piperidin-3-yloxy and methyl groups, resulting in different chemical and biological properties.

    3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3-position.

    4-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 4-position.

Uniqueness

2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is unique due to the presence of the piperidin-3-yloxy group, which can significantly alter its chemical reactivity and biological activity compared to other methoxypyridine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-methoxy-6-methyl-4-piperidin-3-yloxypyridine

InChI

InChI=1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3

InChI Key

JBYLEWXKQVBIDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)OC2CCCNC2

Origin of Product

United States

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